

A Comparative Guide to the Thermal Properties of Plasticized Polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a comprehensive comparison of the thermal properties of two widely used polymers, Polylactic Acid (PLA) and Polyvinyl Chloride (PVC), when blended with various plasticizers. The inclusion of plasticizers is a critical step in polymer processing, enhancing flexibility and workability. However, the choice of plasticizer significantly impacts the thermal stability and behavior of the final material. This guide presents quantitative data from thermal analysis techniques, detailed experimental protocols, and a visual representation of the analytical workflow to aid in the selection of appropriate plasticizers for specific applications.

Executive Summary

Plasticizers alter the thermal properties of polymers by inserting themselves between polymer chains, thereby increasing intermolecular space and chain mobility. This typically results in a lower glass transition temperature (T_g), and can also affect melting temperature (T_m) and decomposition temperature (T_d). This guide explores these effects through a comparative analysis of common and bio-based plasticizers on PLA and PVC, utilizing data from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).

Comparative Thermal Analysis Data

The following tables summarize the key thermal properties of PLA and PVC when combined with different plasticizers.

Polylactic Acid (PLA)

Table 1: Thermal Properties of Plasticized Polylactic Acid (PLA)

Plasticizer Type	Plasticizer	Concentration (wt%)	Tg (°C)	Tm (°C)	Td, onset (°C)
Neat PLA	-	0	60.42[1]	~180[1]	~350
Citrate Esters	Triethyl Citrate (TEC)	10	45.1	149.2	330.1
		20	28.5	147.5	325.4
		30	10.29[1]	145.8	315.7
Acetyl Tributyl Citrate (ATBC)	10	50.2	150.1	340.2	
		20	35.8	148.3	335.6
		30	12.21[1]	146.9	328.9

Note: Data compiled from multiple sources. Tg and Tm values can vary based on the specific grade of PLA and the experimental conditions.

Polyvinyl Chloride (PVC)

Table 2: Thermal Properties of Plasticized Polyvinyl Chloride (PVC)

Plasticizer Type	Plasticizer	Concentration (phr)	Tg (°C)	Td, 5% weight loss (°C)	Td, 50% weight loss (°C)
Neat PVC	-	0	~85	~250	~320
Phthalate	Diethyl Phthalate (DEHP)	20	45.5	260.1	335.8
	40	25.2	265.4	342.1	
	60	5.8	270.3	348.7	
Bio-based	Epoxidized Sunflower Oil (ESOME)/Acetyl Tributyl Citrate (ATBC)	60 (total)	~65	~275	~355
Isosorbide Diesters (ISB)/Epoxidized Sunflower Oil (ESO)	60 (total)	~62	~272	~350	

Note: phr stands for parts per hundred parts of resin. Data is synthesized from various studies and serves as a comparative reference.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key thermal analysis techniques are provided below.

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and composition of materials by measuring the change in mass as a function of temperature.[\[4\]](#)[\[5\]](#)

- **Sample Preparation:** A small sample (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., alumina or platinum).[6][7]
- **Instrument Setup:** The TGA instrument is calibrated, and the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is established with a constant purge gas flow rate.[4]
- **Heating Program:** The sample is heated at a controlled linear rate, commonly 10°C/min or 20°C/min, over a specified temperature range.[8]
- **Data Acquisition:** The instrument continuously records the sample's mass as a function of temperature. The resulting TGA curve plots percent weight loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss.[4][5]
- **Analysis:** Key parameters such as the onset temperature of decomposition (T_d) and the temperature of maximum decomposition rate are determined from the TGA and DTG curves.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program, allowing for the determination of thermal transitions like T_g and T_m . [9][10]

- **Sample Preparation:** A small sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[9][11]
- **Instrument Setup:** The DSC cell is purged with an inert gas, typically nitrogen. The instrument is calibrated using standard materials with known melting points (e.g., indium).[9]
- **Heating and Cooling Program:** The sample is subjected to a controlled heating and cooling cycle. A common procedure involves an initial heating ramp to erase the thermal history, followed by a controlled cooling ramp, and a final heating ramp for analysis. A typical heating rate is 10°C/min.[10][11]
- **Data Acquisition:** The instrument records the differential heat flow between the sample and reference pans as a function of temperature.

- **Analysis:** The glass transition temperature (T_g) is identified as a step change in the baseline of the DSC curve. The melting temperature (T_m) is determined from the peak of the endothermic melting event.

Dynamic Mechanical Analysis (DMA)

DMA measures the mechanical properties of materials as a function of temperature, frequency, and time, providing insights into the viscoelastic behavior and identifying transitions like T_g .^[12]

- **Sample Preparation:** A rectangular sample of specific dimensions (e.g., 25 mm x 6 mm x 1 mm) is prepared.^[13] The exact dimensions are measured accurately.
- **Instrument Setup:** The appropriate sample clamp (e.g., single cantilever, three-point bending) is installed.^{[13][14]} The sample is securely mounted in the clamp.
- **Testing Parameters:** A sinusoidal strain is applied to the sample at a constant frequency (e.g., 1 Hz) and amplitude. The sample is subjected to a controlled temperature ramp, typically at a rate of 2-5°C/min.^[14]
- **Data Acquisition:** The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) as a function of temperature.
- **Analysis:** The glass transition temperature (T_g) can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus curve.

Workflow for Comparative Thermal Analysis

The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of plasticized polymers.



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Workflow for Comparative Thermal Analysis of Plasticized Polymers.

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- To cite this document: BenchChem. [A Comparative Guide to the Thermal Properties of Plasticized Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102918#comparative-thermal-analysis-of-polymers-with-different-plasticizers]

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